molecular formula C21H26ClN3O3 B12743956 Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- CAS No. 122892-64-2

Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)-

Cat. No.: B12743956
CAS No.: 122892-64-2
M. Wt: 403.9 g/mol
InChI Key: KBZJHFLILDZDSK-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- is a complex organic compound with a unique structure that includes various functional groups such as amino, chloro, methoxy, and pyrrolidinyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-amino-5-chloro-2-methoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Pyrrolidinyl Group:

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amines, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide
  • Metoclopramide
  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

Uniqueness

Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

122892-64-2

Molecular Formula

C21H26ClN3O3

Molecular Weight

403.9 g/mol

IUPAC Name

4-amino-5-chloro-2-methoxy-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]benzamide

InChI

InChI=1S/C21H26ClN3O3/c1-27-20-13-19(23)18(22)12-17(20)21(26)24-14-15-4-6-16(7-5-15)28-11-10-25-8-2-3-9-25/h4-7,12-13H,2-3,8-11,14,23H2,1H3,(H,24,26)

InChI Key

KBZJHFLILDZDSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2=CC=C(C=C2)OCCN3CCCC3)Cl)N

Origin of Product

United States

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